Benzophenone-9

Catalog No.
S1891456
CAS No.
76656-36-5
M.F
C15H12Na2O11S2
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone-9

CAS Number

76656-36-5

Product Name

Benzophenone-9

IUPAC Name

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate

Molecular Formula

C15H12Na2O11S2

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

QDCHWIWENYCPIL-UHFFFAOYSA-L

SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Benzophenone-9, also known as 2-Hydroxy-4-methoxybenzophenone, is an organic compound characterized by its unique structure that includes a benzophenone backbone with hydroxyl and methoxy substituents. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Benzophenone-9 serves primarily as a UV filter in various applications, protecting products from ultraviolet radiation damage. This compound is part of a larger family of benzophenones, which are known for their ability to absorb UV light and are widely used in cosmetic and industrial formulations.

The mechanism of action for Benzophenone-9 depends on the specific application.

  • In sunscreens, it absorbs UV radiation, preventing it from reaching the skin and causing damage [].
  • As a chelating agent, it forms complexes with metal ions by donating electrons from its functional groups. This can be useful for separating metal ions from mixtures or for studying their interactions with other molecules [].
, particularly photochemical processes:

  • Photosensitization: It can act as a photosensitizer, transitioning from its singlet state to a triplet state upon UV exposure, which allows it to generate reactive species that can affect surrounding molecules.
  • Hydroxylation: Under UV light, benzophenone-9 can undergo hydroxylation, leading to the formation of hydroxy derivatives, such as 3-hydroxybenzophenone and 4-hydroxybenzophenone .
  • Reduction: It can be reduced by alkali metals to form radical anions, which are useful in various organic synthesis applications.

Benzophenone-9 exhibits several biological activities:

  • Endocrine Disruption: It has been identified as an endocrine disruptor that can bind to the pregnane X receptor, potentially interfering with hormonal functions .
  • Phototoxicity: While it protects against UV damage, it may also generate reactive oxygen species upon UV exposure, leading to cellular damage in certain conditions .
  • Allergenic Potential: Benzophenone derivatives have been recognized as contact allergens, which can cause skin irritation or allergic reactions in sensitive individuals .

Benzophenone-9 can be synthesized through several methods:

  • Friedel-Crafts Acylation: This involves the reaction of benzoyl chloride with methoxy-substituted phenols in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Atmospheric Oxidation: Diphenylmethane can be oxidized using metal catalysts (e.g., copper naphthenate) to yield benzophenone derivatives .
  • Hydroxylation of Benzophenone: Benzophenone itself can be hydroxylated under specific conditions to produce benzophenone-9.

Benzophenone-9 is utilized across various industries:

  • Cosmetics: It is commonly used as a UV filter in sunscreens and skin care products to prevent UV-induced damage.
  • Plastics and Coatings: Employed as a stabilizer in plastic formulations and coatings to protect against UV degradation.
  • Food Packaging: Used in inks and coatings for food packaging materials to shield contents from UV light .

Studies have indicated that benzophenone-9 interacts with biological macromolecules such as DNA. Its ability to form adducts with DNA under UV light suggests potential implications for mutagenicity and carcinogenicity. The compound's interaction with DNA may lead to photo-induced energy transfer processes that could affect cellular functions .

Benzophenone-9 shares structural characteristics with other compounds in the benzophenone family. Here are some similar compounds:

Compound NameStructure FeaturesUnique Properties
BenzophenoneSimple diaryl ketoneWidely used as a UV filter; serves as a precursor for other derivatives
Oxybenzone (BP3)Hydroxy-substituted benzophenoneCommonly used in sunscreens; known for its endocrine-disrupting properties
Benzylidene CamphorContains a camphor moietyEffective UV filter; used mainly in sunscreens
4-HydroxybenzophenoneHydroxylated derivativeExhibits similar photoprotective properties; potential for increased toxicity

Uniqueness of Benzophenone-9

Benzophenone-9's uniqueness lies in its specific combination of hydroxyl and methoxy groups on the benzophenone structure, enhancing its solubility and efficacy as a photostabilizer while potentially increasing its reactivity compared to simpler benzophenones. Its specific interactions with biological systems also warrant further investigation into its safety profile and environmental impact.

Benzophenone-9 represents a systematically modified benzophenone derivative with enhanced water solubility characteristics achieved through strategic functional group incorporation [1]. The compound's International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention for complex aromatic sulfonates, yielding the official designation: disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] [1] [2]. This nomenclature precisely describes the molecular architecture, indicating the presence of two sodium cations balancing the negative charges of the sulfonate groups positioned on the benzophenone backbone [3].

The systematic chemical identification encompasses multiple standardized identifiers that facilitate unambiguous compound recognition across scientific databases and regulatory frameworks [2]. The Chemical Abstracts Service registry number 76656-36-5 serves as the primary identification code, while the European Inventory of Existing Commercial Chemical Substances number 278-520-4 provides regulatory identification within European Union frameworks [1] [3]. The International Chemical Identifier Key QDCHWIWENYCPIL-UHFFFAOYSA-L represents the compound's unique structural fingerprint derived from its molecular connectivity pattern [4].

Alternative systematic nomenclatures include 2,2'-dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid disodium salt, which emphasizes the positional relationships of functional groups relative to the central carbonyl bridge [1] [2]. The Simplified Molecular Input Line Entry System notation [Na+].[Na+].COC1=C(C=C(C(=O)C2=CC(=C(OC)C=C2O)S([O-])(=O)=O)C(O)=C1)S([O-])(=O)=O provides a linear representation enabling computational processing and database searching [4].

ParameterValue
International Union of Pure and Applied Chemistry NameDisodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate]
Alternative International Union of Pure and Applied Chemistry Name2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid disodium salt
Molecular FormulaC₁₅H₁₂Na₂O₁₁S₂
Molecular Weight478.36 g/mol
Chemical Abstracts Service Number76656-36-5
European Inventory of Existing Commercial Chemical Substances Number278-520-4
International Chemical Identifier KeyQDCHWIWENYCPIL-UHFFFAOYSA-L

The molecular formula C₁₅H₁₂Na₂O₁₁S₂ reflects the compound's complex composition, incorporating fifteen carbon atoms forming the aromatic backbone and methoxy substituents, twelve hydrogen atoms, two sodium cations, eleven oxygen atoms distributed among hydroxyl, methoxy, sulfonate, and carbonyl functionalities, and two sulfur atoms present as sulfonate groups [5] [6]. This systematic identification framework ensures precise communication regarding the compound's identity across diverse scientific and industrial applications [7].

Molecular Architecture: Disulfonated Benzophenone Backbone Analysis

The molecular architecture of Benzophenone-9 exhibits a sophisticated structural design centered on a disulfonated benzophenone backbone that undergoes strategic functionalization to achieve enhanced solubility properties while maintaining ultraviolet absorption characteristics [1] [2]. The core structural framework consists of two phenyl rings connected through a central carbonyl bridge, forming the fundamental benzophenone chromophore responsible for the compound's photophysical properties [7] [8].

The disulfonation pattern follows a symmetric arrangement with sulfonic acid groups positioned at the 5,5'-positions of the benzophenone backbone, corresponding to meta positions relative to the central carbonyl group and ortho positions relative to the hydroxyl substituents [1] [7]. This strategic placement optimizes the balance between molecular stability and water solubility while minimizing steric interference with the primary chromophore system [8] [9]. The sulfonic acid groups exist as sodium salts under physiological conditions, contributing significantly to the compound's ionic character and enhanced aqueous solubility profile [10] [11].

Structural ComponentPosition/LocationStructural Role
Central Benzophenone BackboneTwo phenyl rings connected via carbonyl bridgeCore chromophore for ultraviolet absorption
Hydroxyl GroupsPosition 2,2' (ortho to carbonyl)Hydrogen bonding capability, ortho effect on carbonyl
Methoxy GroupsPosition 4,4' (para to carbonyl)Electron-donating groups, solubility enhancement
Sulfonic Acid GroupsPosition 5,5' (meta to carbonyl, ortho to hydroxyl)Water solubility, ionic character
Sodium CounterionsBalancing negative charges on sulfonate groupsCharge neutralization, crystalline stability

The hydroxyl groups positioned at the 2,2'-locations exhibit significant influence on the molecular conformation through intramolecular hydrogen bonding interactions with the central carbonyl oxygen [8] [11]. These ortho-hydroxyl substituents create stabilizing interactions that restrict rotational freedom around the aryl-carbonyl bonds, contributing to the compound's conformational preferences in both solution and solid-state environments [12] [13]. The electron-donating nature of these hydroxyl groups enhances the overall electron density of the aromatic system, affecting the compound's ultraviolet absorption characteristics [7] [9].

The methoxy substituents at the 4,4'-positions serve dual functional roles within the molecular architecture [1] [8]. These electron-donating groups contribute to the stabilization of the benzophenone chromophore through resonance effects while simultaneously enhancing the compound's solubility characteristics through increased polarity [7] [11]. The methoxy groups adopt conformations that minimize steric interactions with adjacent functional groups while maximizing favorable electronic interactions with the aromatic π-system [12].

The molecular architecture demonstrates sophisticated optimization of structure-property relationships, where each functional group contributes synergistically to the overall performance characteristics [9] [7]. The disulfonated backbone provides the necessary ionic character for water solubility, while the hydroxyl and methoxy substituents fine-tune the electronic properties and conformational behavior [8] [11]. This architectural design represents an exemplary case of rational molecular modification for enhanced functionality in ultraviolet protection applications [1] [14].

Crystallographic Characteristics and Conformational Isomerism

The crystallographic characteristics of Benzophenone-9 and related benzophenone derivatives reveal complex polymorphic behavior and significant conformational flexibility that influences both solid-state properties and molecular recognition processes [15] [16]. Benzophenone systems exhibit well-documented polymorphic tendencies, with the parent benzophenone demonstrating two distinct crystalline forms: a stable orthorhombic α-form and a metastable monoclinic β-form [15] [17]. These polymorphic relationships provide fundamental insights into the crystallization behavior and solid-state stability of the disulfonated derivative [16] [18].

The stable α-form of benzophenone crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 10.28 Å, b = 12.12 Å, c = 7.99 Å [15] [17]. This polymorph exhibits a melting point of 321 K and represents the thermodynamically favored form under standard temperature and pressure conditions [15]. In contrast, the metastable β-form adopts a monoclinic crystal system with space group C2/c and unit cell parameters a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91°, demonstrating a lower melting point of 297-299 K [15] [16].

Crystallographic ParameterValue/Description
Crystal System (Benzophenone α-form)Orthorhombic
Space Group (Benzophenone α-form)P2₁2₁2₁
Unit Cell Parameters (α-form)a = 10.28 Å, b = 12.12 Å, c = 7.99 Å
Crystal System (Benzophenone β-form)Monoclinic
Space Group (Benzophenone β-form)C2/c
Unit Cell Parameters (β-form)a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91°
Melting Point (α-form)321 K (48°C)
Melting Point (β-form)297-299 K (24-26°C)
Polymorphic BehaviorDimorphic system with enantiotropic relationship

The conformational isomerism in benzophenone derivatives arises primarily from rotation about the aryl-carbonyl bonds, creating a range of possible molecular geometries with varying dihedral angles between the phenyl rings [12] [13]. Theoretical calculations indicate that the minimum energy conformer adopts a helical arrangement with a dihedral angle of approximately 36°, representing the optimal balance between electronic conjugation and steric repulsion [12]. The energy barrier for rotation about these bonds amounts to 20.4 kilojoules per mole, with a disrotatory mechanism being energetically preferred over alternative rotational pathways [12].

Extensive crystallographic analyses of substituted benzophenone derivatives demonstrate remarkable conformational diversity, with dihedral angles ranging from 37.85° to 83.72° depending on the nature and position of substituents [13] [19]. The compound 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, which shares structural similarity with Benzophenone-9, exhibits one of the smallest reported twist angles at 37.85°, indicating significant conformational constraint imposed by intramolecular hydrogen bonding interactions [13] [20].

Conformational AspectDescription/Value
Primary Conformational Degree of FreedomRotation about carbon-carbonyl bond (phenyl-carbonyl torsion)
Energy Barrier for Rotation20.4 kilojoules per mole (theoretical, benzophenone)
Minimum Energy ConformerHelical conformer with θ = 36° (ab initio calculations)
High Energy IntermediatePerpendicular intermediate (θ₁ = 0°, θ₂ = 90°), +5.4 kilojoules per mole
Rotation MechanismDisrotatory mechanism preferred
Typical Dihedral Angles37.85° - 83.72° (substituted benzophenones)
Conformational Range42.0° - 67.9° (most common range)

The crystallographic behavior of Benzophenone-9 reflects the influence of multiple intermolecular interactions, including hydrogen bonding between hydroxyl groups and sulfonate functionalities, π-π stacking interactions between aromatic rings, and electrostatic interactions involving the sodium counterions [21] [22]. These interactions contribute to the formation of extended supramolecular networks that stabilize specific conformational states and influence the overall crystal packing arrangements [23] [24]. The presence of sulfonate groups introduces additional complexity to the hydrogen bonding patterns, potentially leading to unique crystalline architectures not observed in unsubstituted benzophenone systems [25] [7].

UNII

7925W14T4L

Other CAS

76656-36-5

Wikipedia

Benzophenone-9

Use Classification

Cosmetics -> Uv absorber

General Manufacturing Information

Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-16

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